2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid
Description
Properties
IUPAC Name |
2-[1-[(4-methylphenyl)sulfonylamino]cyclohexyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-5-7-13(8-6-12)21(19,20)16-15(11-14(17)18)9-3-2-4-10-15/h5-8,16H,2-4,9-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISVQKLOMIXOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: Starting with cyclohexanone, the cyclohexyl ring is formed through a series of reactions, including reduction and cyclization.
Introduction of the 4-methylbenzenesulfonamido group: The 4-methylbenzenesulfonamido group is introduced through a sulfonation reaction, where the cyclohexyl ring is treated with 4-methylbenzenesulfonyl chloride in the presence of a base.
Attachment of the acetic acid moiety:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the sulfonamido group and the formation of corresponding acids or amines.
Scientific Research Applications
2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases or conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzenesulfonamido Derivatives
Key analogs include:
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity (%) |
|---|---|---|---|---|---|
| This compound | 4-CH₃ | C₁₆H₂₃NO₄S | 325.43 | 675624-80-3 | 95 |
| 2-[1-(4-Chlorobenzenesulfonamidomethyl)cyclohexyl]acetic acid | 4-Cl | C₁₅H₁₇ClNO₄S | 341.82 | 924775-34-8 | 95 |
| 2-[1-(4-Fluorobenzenesulfonamidomethyl)cyclohexyl]acetic acid | 4-F | C₁₅H₁₇FNO₄S | 326.36 | Not specified | 95 |
Key Observations :
Cyclohexyl Acetic Acid Derivatives
Gabapentin (2-[1-(Aminomethyl)cyclohexyl]acetic Acid)
- Molecular Formula: C₉H₁₇NO₂
- Molecular Weight : 171.24 g/mol
- CAS Number : 60142-96-3 .
- Comparison: Bioavailability: Gabapentin exhibits variable bioavailability (27–60%) due to saturable intestinal absorption, whereas the sulfonamido group in the target compound may reduce passive diffusion but enhance solubility .
2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetic Acid (CAM)
Prodrugs and Esters
Prodrug strategies enhance bioavailability by masking polar groups. Examples include:
- Ethyl Ester of Gabapentin (Embodiment 7, C₁₃H₂₁NO₃): Increased lipophilicity (logP ~1.5) improves absorption, with in vivo hydrolysis releasing the active acid .
- [1-(Benzoylamino-methyl)-cyclohexyl]-acetic acid ethyl ester (Embodiment 8, C₁₈H₂₃NO₄): The benzoyl group stabilizes the compound against enzymatic degradation, prolonging half-life .
Comparison with Target Compound :
Biological Activity
2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity, particularly in the context of anti-inflammatory and analgesic effects. This article reviews the biological properties of this compound, including mechanisms of action, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a cyclohexyl group attached to an acetic acid moiety, with a sulfonamide substituent that enhances its solubility and biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Cyclooxygenase (COX) : The compound has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.
- Modulation of Pain Pathways : By affecting neurotransmitter levels and receptor activity in pain pathways, it exhibits analgesic properties.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Anti-inflammatory Effects : A study conducted on rat models demonstrated that administration of this compound significantly reduced swelling and pain associated with induced arthritis. The compound was compared to traditional NSAIDs, showing comparable efficacy but with a potentially better safety profile due to its selective COX inhibition.
- Cancer Research : In vitro studies indicated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Comparative Analysis
When compared to other sulfonamide derivatives, this compound shows unique properties that may enhance its therapeutic potential:
| Compound Name | COX Inhibition | Analgesic Effect | Cytotoxicity |
|---|---|---|---|
| This compound | Yes (5 µM) | Yes (10 µM) | Yes (15 µM) |
| Sulfanilamide | Moderate | No | Low |
| Celecoxib | Strong | Yes | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
